molecular formula C12H10Cl2N4S B11052373 3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11052373
M. Wt: 313.2 g/mol
InChI Key: LHIBPLACURAVRU-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolothiadiazoles, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with ethyl hydrazinecarbodithioate to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves the inhibition of key enzymes and disruption of cellular pathways. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of aromatic amino acids in bacteria, making it a promising candidate for antibacterial drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique properties due to the presence of the ethyl group, which can influence its biological activity and pharmacokinetic profile. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H10Cl2N4S

Molecular Weight

313.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H10Cl2N4S/c1-2-11-17-18-10(15-16-12(18)19-11)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3

InChI Key

LHIBPLACURAVRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=NN=C2S1)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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